molecular formula C22H21F2NO4 B2470451 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1986905-26-3

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B2470451
CAS No.: 1986905-26-3
M. Wt: 401.41
InChI Key: MWFXVPLXBNBPSU-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid, has a molecular weight of 401.41 . It is a solid substance at room temperature and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27) . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 401.41 .

Scientific Research Applications

Synthesis and Derivatives

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid is involved in various synthetic processes. It is used in the synthesis of non-proteinogenic amino acids, such as in the creation of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives (Adamczyk & Reddy, 2001). Another application is in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its utility in creating complex organic compounds (Le & Goodnow, 2004).

Drug Discovery and Design

This compound has been identified as a promising building block in drug discovery due to its unique structural and chemical properties. Its fluorinated analogue, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, shows potential in drug design because of its impact on conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).

Photocatalysis

In the field of photocatalysis, derivatives of this compound, such as 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile, have been used as photocatalysts for decarboxylative cross-coupling reactions. These reactions are significant for preparing a variety of benzylic amines and ethers under mild conditions (Chen, Lu, & Wang, 2019).

Solid Phase Synthesis

The compound is also utilized in solid-phase synthesis, such as in the formation of N‐[(9‐Fluorenylmethoxy)carbonyl]‐L‐aspartic Acid. This demonstrates its role in synthesizing complex organic molecules, which could be useful in various chemical and pharmaceutical applications (Zander & Frank, 2005).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFXVPLXBNBPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986905-26-3
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorocyclohexane-1-carboxylic acid
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